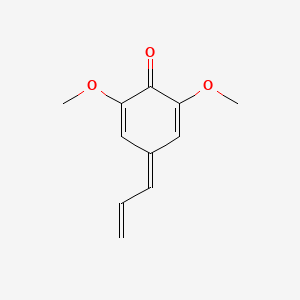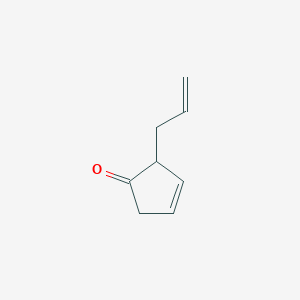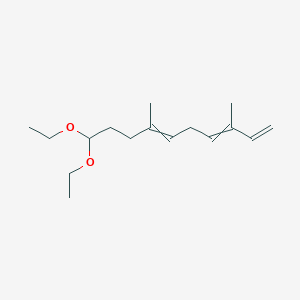![molecular formula C13H18ClNO2 B14620158 Carbamic chloride, methyl[3-(pentyloxy)phenyl]- CAS No. 59732-06-8](/img/structure/B14620158.png)
Carbamic chloride, methyl[3-(pentyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is a chemical compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a phenyl ring substituted with a pentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl[3-(pentyloxy)phenyl]- typically involves the reaction of a substituted aniline with phosgene (COCl₂) in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the carbamoyl chloride. The general reaction conditions include:
Temperature: Typically carried out at low temperatures to control the reactivity of phosgene.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of carbamic chloride, methyl[3-(pentyloxy)phenyl]- may involve continuous flow processes to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of automated systems and closed reactors is common to minimize exposure and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid, which can further decompose to an amine and carbon dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Major Products
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Amines: Formed by reduction or hydrolysis.
Applications De Recherche Scientifique
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Can be used to modify proteins or peptides by introducing carbamate groups, which can alter their biological activity.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers, resins, and other materials where carbamate functionality is desired.
Mécanisme D'action
The mechanism of action of carbamic chloride, methyl[3-(pentyloxy)phenyl]- involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biological molecules, altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Phenyl isocyanate: Shares the isocyanate intermediate in its synthesis but lacks the carbamoyl chloride functionality.
Methyl carbamate: A simpler carbamate compound without the phenyl and pentyloxy groups.
Uniqueness
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group on the phenyl ring, which can influence its reactivity and the types of products formed. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other carbamoyl chlorides.
Propriétés
Numéro CAS |
59732-06-8 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
N-methyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-5-9-17-12-8-6-7-11(10-12)15(2)13(14)16/h6-8,10H,3-5,9H2,1-2H3 |
Clé InChI |
MXVCJLWURDISCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
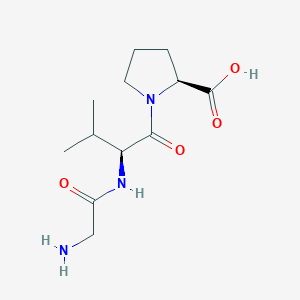
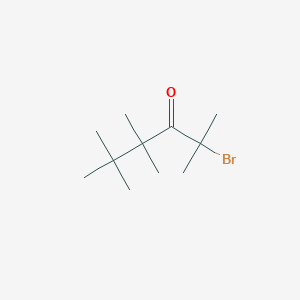
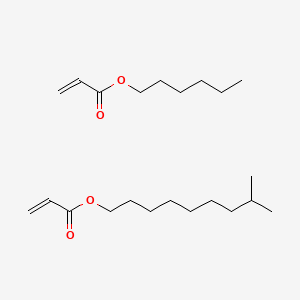

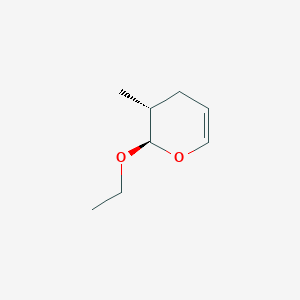

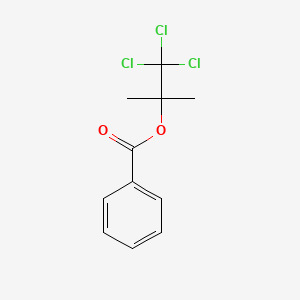
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
